molecular formula C22H26N2O7S B2482541 diethyl 2-(3,5-dimethoxybenzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate CAS No. 864926-46-5

diethyl 2-(3,5-dimethoxybenzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate

Cat. No.: B2482541
CAS No.: 864926-46-5
M. Wt: 462.52
InChI Key: BMDHKZQNKRLYHA-UHFFFAOYSA-N
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Description

Diethyl 2-(3,5-dimethoxybenzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate is a useful research compound. Its molecular formula is C22H26N2O7S and its molecular weight is 462.52. The purity is usually 95%.
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Biological Activity

Diethyl 2-(3,5-dimethoxybenzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate is a synthetic compound that has garnered interest for its potential biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural features:

  • Molecular Formula : C17H18N2O6S
  • Molecular Weight : 378.39 g/mol
  • CAS Number : Not specifically listed in the search results but can be derived from the molecular structure.

The presence of a thieno[2,3-c]pyridine moiety combined with a dimethoxybenzamido group suggests potential interactions with various biological targets.

  • Tyrosinase Inhibition : Similar compounds have shown significant inhibition of tyrosinase, an enzyme crucial in melanin biosynthesis. For instance, derivatives with hydroxyl substitutions on phenyl rings demonstrated enhanced inhibitory effects on mushroom tyrosinase (IC50 values significantly lower than standard inhibitors like kojic acid) .
  • Receptor Modulation : Compounds structurally related to this compound have been evaluated as antagonists for serotonin receptors (e.g., 5-HT6), displaying potent inhibition at low micromolar concentrations .

Efficacy in Biological Systems

  • In Vitro Studies : Preliminary studies indicate that the compound may exhibit anti-melanogenic properties by inhibiting tyrosinase activity in B16F10 murine melanoma cells. This suggests potential applications in treating hyperpigmentation disorders.
  • Cell Viability Assays : Evaluations of cytotoxicity are essential to confirm that observed effects are not due to cell death. Compounds with similar structures have shown minimal cytotoxicity at effective concentrations .

Case Studies

  • Anti-Melanogenesis : A study focused on derivatives of dihydroimidazothiazolone revealed that certain structural modifications significantly enhanced tyrosinase inhibition compared to standard agents. The most potent derivative demonstrated an IC50 value of 0.88 μM against mushroom tyrosinase .
  • Serotonergic Activity : Another case involved the synthesis of benzoisothiazole derivatives which were tested for their ability to inhibit 5-HT-induced calcium increases in neuronal models. Compounds showed IC50 values ranging from 0.36 μM to 0.44 μM, indicating strong receptor antagonism .

Summary of Biological Activity Data

Compound NameTargetIC50 Value (μM)Notes
Kojic AcidTyrosinase84.41Standard inhibitor
Compound 1bTyrosinase0.88Most potent derivative
Compound 9b5-HT6 Receptor0.36Significant antagonist
Compound 9i5-HT6 Receptor0.44Good selectivity

Structural Features and Their Impact on Activity

Structural FeatureImpact on Activity
Hydroxyl SubstituentsEnhance tyrosinase inhibition
Dimethoxy GroupsInfluence binding affinity
Thieno[2,3-c]pyridine MoietyPotential interaction with multiple targets

Properties

IUPAC Name

diethyl 2-[(3,5-dimethoxybenzoyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3,6-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N2O7S/c1-5-30-21(26)18-16-7-8-24(22(27)31-6-2)12-17(16)32-20(18)23-19(25)13-9-14(28-3)11-15(10-13)29-4/h9-11H,5-8,12H2,1-4H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMDHKZQNKRLYHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCN(C2)C(=O)OCC)NC(=O)C3=CC(=CC(=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N2O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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